molecular formula C6H13N B109322 2,3-Dimethylpyrrolidine CAS No. 86240-52-0

2,3-Dimethylpyrrolidine

Cat. No. B109322
CAS RN: 86240-52-0
M. Wt: 99.17 g/mol
InChI Key: ZKCLHJUZGZWTNA-UHFFFAOYSA-N
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Description

2,3-Dimethylpyrrolidine is a cyclic amine that is widely used in scientific research. It is a colorless liquid with a strong odor and is soluble in water and organic solvents. This compound is commonly used in organic synthesis, as well as in the production of pharmaceuticals, agrochemicals, and other fine chemicals. In

Mechanism Of Action

The mechanism of action of 2,3-Dimethylpyrrolidine is not well understood. However, it is believed to act as a Lewis base, forming complexes with metal ions and other electrophiles. It may also act as a nucleophile, reacting with electrophiles to form new compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,3-Dimethylpyrrolidine are not well studied. However, it is known to be toxic to cells and may cause DNA damage. It is also known to have an effect on the central nervous system, causing sedation and reduced motor function.

Advantages And Limitations For Lab Experiments

One advantage of using 2,3-Dimethylpyrrolidine in lab experiments is its versatility as a building block in organic synthesis. It is also readily available and relatively inexpensive. However, its toxicity and potential for DNA damage may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2,3-Dimethylpyrrolidine. One area of research is the development of new synthetic methods for its production. Another area of research is the study of its toxicity and potential for DNA damage, as well as its effects on the central nervous system. Additionally, 2,3-Dimethylpyrrolidine may have potential as a chiral auxiliary in asymmetric synthesis, and further studies in this area may be warranted.
Conclusion
In conclusion, 2,3-Dimethylpyrrolidine is a useful compound in scientific research, with applications in organic synthesis, pharmaceuticals, agrochemicals, and other fine chemicals. Its mechanism of action is not well understood, but it is believed to act as a Lewis base and nucleophile. Its toxicity and potential for DNA damage may limit its use in certain experiments, but its versatility and availability make it a valuable tool for researchers. Further studies are needed to fully understand the biochemical and physiological effects of 2,3-Dimethylpyrrolidine and its potential as a chiral auxiliary in asymmetric synthesis.

Synthesis Methods

2,3-Dimethylpyrrolidine can be synthesized using a variety of methods. One common method is the reaction of 2-methylpyrrole with formaldehyde and hydrogen gas in the presence of a catalyst. Another method is the reaction of 2-methylpyrrole with acetaldehyde in the presence of a catalyst. Both methods result in the formation of 2,3-Dimethylpyrrolidine as the main product.

Scientific Research Applications

2,3-Dimethylpyrrolidine has several scientific research applications. It is commonly used as a building block in organic synthesis, as well as in the production of pharmaceuticals and agrochemicals. It is also used as a solvent for the extraction of natural products and as a reagent in chemical analysis. Additionally, 2,3-Dimethylpyrrolidine is used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

86240-52-0

Product Name

2,3-Dimethylpyrrolidine

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

2,3-dimethylpyrrolidine

InChI

InChI=1S/C6H13N/c1-5-3-4-7-6(5)2/h5-7H,3-4H2,1-2H3

InChI Key

ZKCLHJUZGZWTNA-UHFFFAOYSA-N

SMILES

CC1CCNC1C

Canonical SMILES

CC1CCNC1C

Origin of Product

United States

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